6-Thio-8-(N-heptylthio)theophylline
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Overview
Description
6-Thio-8-(N-heptylthio)theophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is primarily used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Preparation Methods
The synthesis of 6-Thio-8-(N-heptylthio)theophylline involves several steps, starting with the modification of theophylline. The synthetic route typically includes:
Thio Modification: Introduction of a thio group at the 6th position of theophylline.
Heptylthio Substitution: Substitution of a heptylthio group at the 8th position.
The reaction conditions often involve the use of specific reagents and catalysts to facilitate these modifications. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
6-Thio-8-(N-heptylthio)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio groups to their corresponding thiol forms.
Substitution: The heptylthio group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Thio-8-(N-heptylthio)theophylline has several scientific research applications:
Chemistry: Used as a probe to study the effects of thio and heptylthio modifications on theophylline’s chemical properties.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in respiratory diseases and as a selective inhibitor of specific receptors.
Mechanism of Action
The mechanism of action of 6-Thio-8-(N-heptylthio)theophylline involves several molecular targets and pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP.
Adenosine Receptor Blockade: It blocks adenosine receptors, reducing the effects of adenosine on smooth muscle and other tissues.
Histone Deacetylase Activation: It may activate histone deacetylases, influencing gene expression and cellular functions.
Comparison with Similar Compounds
6-Thio-8-(N-heptylthio)theophylline can be compared with other similar compounds, such as:
6-Thio-8-(2-ethylbutyl)thiotheophylline: Another derivative with similar modifications but different alkylthio groups.
8-Alkylthio-6-thio-substituted Theophylline Analogues: A class of compounds with various alkylthio and thio substitutions, each with unique properties and applications.
The uniqueness of this compound lies in its specific modifications, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
4791-39-3 |
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Molecular Formula |
C14H22N4OS2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
8-heptylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C14H22N4OS2/c1-4-5-6-7-8-9-21-13-15-10-11(16-13)17(2)14(19)18(3)12(10)20/h4-9H2,1-3H3,(H,15,16) |
InChI Key |
WSKPFQOBJBXMIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origin of Product |
United States |
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